molecular formula C7H14O2 B13611625 4-(Propan-2-yloxy)butanal

4-(Propan-2-yloxy)butanal

Cat. No.: B13611625
M. Wt: 130.18 g/mol
InChI Key: HJIKANIBQGHTRA-UHFFFAOYSA-N
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Description

4-(Propan-2-yloxy)butanal is an organic compound that belongs to the class of aldehydes and ethers It is characterized by the presence of an aldehyde group (-CHO) and an ether group (-O-) within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Propan-2-yloxy)butanal involves the hydroalkoxylation of 3-buten-2-ol. In this process, 3-buten-2-ol is reacted with an alcohol in the presence of a catalyst such as ruthenium and a base like potassium tert-butoxide under an inert atmosphere . The reaction conditions typically involve degassing the mixture and purging it with argon to ensure an oxygen-free environment.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yloxy)butanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(Propan-2-yloxy)butanoic acid.

    Reduction: 4-(Propan-2-yloxy)butanol.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

4-(Propan-2-yloxy)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)butanal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the ether group can undergo cleavage under acidic or basic conditions. These reactions can lead to the formation of various products that can interact with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yloxy)butanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    4-(Propan-2-yloxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-(Propan-2-yloxy)benzamide: Contains a benzamide group instead of an aldehyde group.

Uniqueness

4-(Propan-2-yloxy)butanal is unique due to the presence of both an aldehyde and an ether group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-propan-2-yloxybutanal

InChI

InChI=1S/C7H14O2/c1-7(2)9-6-4-3-5-8/h5,7H,3-4,6H2,1-2H3

InChI Key

HJIKANIBQGHTRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCC=O

Origin of Product

United States

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